molecular formula C12H17BFNO4S B1531407 (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704120-89-7

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1531407
M. Wt: 301.15 g/mol
InChI Key: AOCXMMQNKJDARI-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704120-89-7 and Linear Formula: C12H17BFNO4S . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.14 . It is a pale-yellow to yellow-brown solid . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Sensing Technologies

Boronic acid derivatives are widely used in the development of sensing technologies due to their ability to form reversible covalent bonds with diols, enabling the detection of various biological and chemical substances. For example, a boron dipyrromethene (BODIPY)-based fluorometric probe has been developed for the highly sensitive and selective detection of hypochlorous acid (HOCl) in living cells (Shi-Rong Liu, Mani Vedamalai, & Shu-Pao Wu, 2013). This demonstrates the potential of boronic acids in creating fluorescent sensors for biomedical applications.

Organic Synthesis and Catalysis

Boronic acids play a crucial role in organic synthesis, particularly in cross-coupling reactions which are fundamental in constructing complex molecules. A study on the kinetic reactivity of boronic acid and boronate ion towards various reactants revealed insights into their reactivity patterns, which are essential for optimizing synthesis processes (Eisuke Watanabe et al., 2013). Additionally, the Nickel(II)-catalyzed synthesis of sulfinates from aryl and heteroaryl boronic acids highlights the versatility of boronic acids in facilitating the synthesis of sulfonyl-containing groups, a class of compounds with significant pharmaceutical relevance (Pui Kin Tony Lo, Yiding Chen, & M. Willis, 2019).

Material Science

In the realm of materials science, boronic acids are integral in the design of novel polymers with high glass-transition temperatures and organosolubility. These properties are desirable for the development of advanced materials for a wide range of applications, from electronics to aerospace. Research on novel arylene ether polymers synthesized through reactions involving boronic acids showcases the utility of these compounds in creating materials with outstanding thermal stability and solubility profiles (Wen-Yao Huang et al., 2007).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXMMQNKJDARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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